N-Unsubstituted vs. N-3 Acetic Acid Rhodanines: Divergent ALR2 Inhibitory Potency and SAR Drivers
In the Maccari et al. (2011) series, N-unsubstituted 2-thioxo-4-thiazolidinones (compounds 4a–j) exhibited ALR2 IC50 values ranging from 1.08 µM to 40.83 µM, with the aromatic substitution pattern on the 5-benzylidene ring being the dominant determinant of potency [1]. In contrast, the corresponding N-3 acetic acid derivatives (compounds 3a–e) achieved submicromolar IC50 values (0.11–0.41 µM) with substantially reduced dependence on aryl substitution [1]. Specifically, N-unsubstituted methoxybenzylidene analogues (compounds 4h, 4i) showed IC50 values of 6.24 µM and 5.23 µM respectively, while their N-3 acetic acid counterparts reached 0.13–0.19 µM—representing an approximately 30–50 fold potency gain conferred solely by N-3 substitution [1]. This fundamental SAR divergence means the N-unsubstituted compound, including 5-(2,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one, occupies a distinct efficacy tier that cannot be approximated by N-substituted analogues [1].
| Evidence Dimension | ALR2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | N-unsubstituted rhodanines with methoxybenzylidene substitution: IC50 = 5.23–6.24 µM (compounds 4h, 4i) [1] |
| Comparator Or Baseline | N-3 acetic acid rhodanines with comparable aryl substitution: IC50 = 0.11–0.19 µM (compounds 3b–3d) [1] |
| Quantified Difference | Approximately 30–50 fold lower potency for N-unsubstituted analogues relative to N-3 acetic acid counterparts [1] |
| Conditions | In vitro bovine lens ALR2 inhibition assay; IC50 values with 95% confidence limits [1] |
Why This Matters
Procurement decisions must distinguish between N-unsubstituted and N-substituted rhodanines because N-3 substitution alone can alter IC50 values by over 30-fold, making them functionally non-interchangeable for ALR2-targeted applications.
- [1] Maccari, R., Del Corso, A., Giglio, M., Moschini, R., Mura, U., & Ottanà, R. (2011). In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 200–203. View Source
